N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Description
N-[2-(1-Methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core linked to a carboxamide group. The carboxamide nitrogen is substituted with a sulfanylethyl chain bearing a 1-methylimidazole moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C14H17N3OS2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H17N3OS2/c1-17-7-5-16-14(17)19-8-6-15-13(18)12-9-10-3-2-4-11(10)20-12/h5,7,9H,2-4,6,8H2,1H3,(H,15,18) |
InChI Key |
WIPBCLAOVLHALR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2=CC3=C(S2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
- The cyclopenta[b]thiophene skeleton is typically constructed via cyclization of suitable precursors such as substituted thiophenes or thieno-pyrimidines.
- Literature reports (e.g.,) describe cyclization of ethyl 2-arylazo-3-mercapto derivatives under basic conditions to yield thiophene carboxamide derivatives.
- Another approach involves the reaction of 2-chloroacetamide derivatives with mercapto-substituted precursors in ethanolic sodium ethoxide or sodium methoxide to form sulfide intermediates followed by intramolecular cyclization to form the bicyclic system.
Introduction of the Carboxamide Group
- The carboxamide at position 2 is introduced either by direct amidation of the corresponding carboxylic acid or ester or by reaction of amino-substituted cyclopenta[b]thiophene intermediates with acyl chlorides or anhydrides.
- For example, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives are prepared by amidation reactions starting from ethyl esters or amino acids (see).
Attachment of the 2-(1-methylimidazol-2-yl)sulfanylethyl Side Chain
Formation of the Sulfanylethyl Linker
- The sulfanylethyl moiety is introduced by nucleophilic substitution reactions where a thiol group on the cyclopenta[b]thiophene intermediate reacts with a suitable haloalkyl derivative bearing the methylimidazole group.
- Alternatively, the methylimidazole can be introduced via thiol-ene click chemistry or by coupling of a preformed methylimidazolylthiol with an ethyl halide-functionalized cyclopenta[b]thiophene.
Methylimidazole Functionalization
- The 1-methylimidazol-2-yl group is typically introduced by alkylation of imidazole precursors or by using commercially available methylimidazole derivatives.
- Careful control of reaction conditions is necessary to avoid over-alkylation or ring opening.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1. | Cyclization | Reaction of ethyl 2-arylazo-3-mercapto derivatives with chloroacetamide in ethanolic sodium ethoxide | Formation of bicyclic thiophene core with carboxamide precursor |
| 2. | Amidation | Treatment with ammonia or amines | Conversion to carboxamide group at position 2 |
| 3. | Thiol substitution | Reaction of thiol-functionalized intermediate with 2-(1-methylimidazol-2-yl)ethyl halide | Formation of sulfanylethyl linkage attached to methylimidazole |
| 4. | Purification | Chromatography, recrystallization | Pure N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Analytical Characterization and Validation
- Characterization of intermediates and final product typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) to confirm structure and substitution pattern.
- Infrared (IR) Spectroscopy to verify functional groups such as carboxamide and sulfanyl linkages.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Melting Point Determination and Elemental Analysis for purity assessment.
- Reported melting points for related carboxamide derivatives are around 169-171 °C ().
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The carboxamide group can form hydrogen bonds with biological molecules, affecting their stability and activity .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s cyclopenta[b]thiophene core distinguishes it from simpler thiophene or thiazole derivatives.
- The 1-methylimidazole substituent introduces a basic nitrogen center absent in nitro- or chloro-substituted analogs.
- S-Alkylated triazoles () share sulfonyl and fluorophenyl groups but lack the fused bicyclic system seen in cyclopenta-thiophene/thiazole derivatives.
Key Observations :
Table 3: Reported Activities of Analogous Compounds
Key Observations :
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide may enhance antibacterial activity but also contribute to genotoxicity .
- The target compound’s imidazole moiety could modulate bioavailability or receptor binding compared to nitro or chloro substituents.
Biological Activity
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the imidazole and sulfanyl groups enhances its interaction with biological targets.
Molecular Formula: C12H16N2O2S
CAS Number: 920868-45-7
Antiproliferative Activity
Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.69 | Induction of apoptosis and cell cycle arrest |
| OVACAR-4 (Ovarian) | 2.01 | Inhibition of tubulin polymerization |
| CAKI-1 (Renal) | 0.69 | Activation of caspases |
| T47D (Breast) | 0.362 | G2/M phase accumulation |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibits submicromolar activity, suggesting high potency against these cancer types .
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics and induce apoptosis. Mechanistic studies have shown:
- Tubulin Polymerization Inhibition : The compound interferes with the normal polymerization of tubulin, leading to cell cycle arrest at the G2/M phase.
- Caspase Activation : It activates caspases 3, 8, and 9, which are crucial for the apoptotic pathway .
- Induction of Apoptosis : Early apoptosis markers were observed in treated cells, confirming the compound's role in promoting programmed cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- CT26 Murine Model : In a study using CT26 murine models, treatment with the compound resulted in significant tumor growth inhibition compared to untreated controls. The reduction in tumor size was statistically significant, supporting its potential as an anticancer agent .
- Comparative Studies : When compared to nocodazole, a known antimitotic agent, this compound demonstrated superior efficacy across multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
